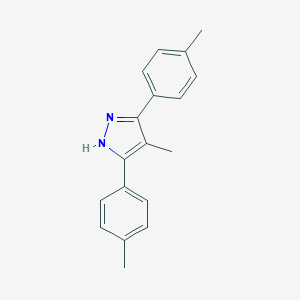

4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-12-4-8-15(9-5-12)17-14(3)18(20-19-17)16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCJIVYSZDHDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Executive Summary

This technical guide profiles 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole , a sterically congested, symmetric diarylpyrazole derivative. Distinguished by the presence of a 4-methyl group, this molecule exhibits enhanced lipophilicity and restricted torsional rotation compared to its non-methylated analogs. It serves as a critical scaffold in medicinal chemistry (specifically COX-2 inhibition pharmacophores) and as a bidentate ligand in coordination chemistry. This document details its synthesis via 1,3-diketone condensation, its tautomeric behavior, and its utility in drug discovery and materials science.

Molecular Architecture & Physicochemical Profile

Structural Identity

The molecule consists of a central five-membered pyrazole ring substituted at the 3 and 5 positions with p-tolyl (4-methylphenyl) groups and at the 4-position with a methyl group. The 4-methyl substituent is pivotal; it exerts a steric "locking" effect, forcing the aryl rings to twist out of coplanarity with the pyrazole core to minimize steric clash, thereby altering the electronic conjugation and fluorescence properties.

| Property | Value / Description |

| IUPAC Name | 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole |

| Molecular Formula | C₂₄H₂₂N₂ (Note: Varies by hydration/salt form; Base: C₁₈H₁₈N₂) |

| Molecular Weight | 262.35 g/mol |

| Hybridization | sp² (Aromatic Pyrazole Ring) |

| Tautomerism | Annular tautomerism between N1-H and N2-H |

| LogP (Predicted) | ~4.8 (High Lipophilicity) |

| H-Bond Donors | 1 (N-H) |

| H-Bond Acceptors | 1 (N:) |

Annular Tautomerism

Unlike N-substituted pyrazoles, the 1H-derivative exists in a dynamic equilibrium of annular tautomers. In solution, the proton shifts rapidly between N1 and N2. The 4-methyl group acts as an electron-donating group (EDG) via hyperconjugation, slightly increasing the basicity of the pyrazole nitrogens compared to the 4-H analog.

Synthetic Pathways & Optimization

The most robust synthesis involves the cyclocondensation of hydrazine with a 1,3-diketone precursor. This method is preferred over 1,3-dipolar cycloaddition for scaling due to higher atom economy and safer reagents.

Precursor Synthesis (The Claisen Route)

The challenge lies in synthesizing the branched beta-diketone: 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione .

-

Reactants: 4-methylpropiophenone + 4-methylbenzoyl chloride.

-

Catalyst: Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) in THF.

-

Mechanism: Enolate formation at the alpha-methylene of the ketone, followed by acylation.

Pyrazole Cyclization Protocol

This protocol describes the conversion of the diketone to the pyrazole.

Reagents:

-

Precursor: 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (1.0 eq)

-

Hydrazine Hydrate (80% or 98%) (2.5 eq)

-

Solvent: Absolute Ethanol or Glacial Acetic Acid

-

Catalyst: Acetic Acid (if using Ethanol) or HCl (trace)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the diketone in 30 mL of ethanol.

-

Addition: Add hydrazine hydrate dropwise at room temperature. The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (3:1 Hexane:EtOAc).

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).

-

Isolation: The pyrazole will precipitate as a white/off-white solid. Filter under vacuum.[1]

-

Purification: Recrystallize from ethanol/water (9:1) or acetonitrile.[2]

Why this works: The hydrazine performs a double nucleophilic attack on the carbonyl carbons. The 2-methyl group on the diketone becomes the 4-methyl group on the pyrazole, surviving the dehydration steps.

[7]

Reactivity & Functionalization[8]

Electrophilic Substitution (Blocked)

In typical pyrazoles, the 4-position is the most nucleophilic carbon. However, in this molecule, the 4-position is blocked by a methyl group .

-

Consequence: Standard nitration or halogenation at C4 is impossible without destroying the aromatic system.

-

Alternative: Electrophilic attack will occur on the p-tolyl rings (ortho to the methyl group) under forcing conditions.

Coordination Chemistry (Ligand Behavior)

The pyridinic nitrogen (N2) possesses a lone pair capable of metal coordination.

-

Steric Pocket: The 3,5-di-p-tolyl groups create a "fence" around the nitrogen. The 4-methyl group adds "roof" bulk. This makes the ligand selective for smaller metal ions or those capable of distorted geometries (e.g., Co(II), Cu(II)).

-

Complexation: Reacts with Metal(II) salts (MCl₂) in methanol to form complexes of the type [M(Ligand)₂Cl₂].

Applications in Research

COX-2 Inhibition Scaffold

This molecule is a structural analog of Celecoxib (Celebrex). Celecoxib is a 1,5-diarylpyrazole.[3] The target molecule here is a 3,5-diarylpyrazole.

-

Mechanism:[4][5] The p-tolyl groups fit into the hydrophobic channel of the Cyclooxygenase-2 enzyme.

-

Research Insight: Researchers use this specific methylated analog to test the "volume" of the COX-2 active site. The 4-methyl group probes the depth of the pocket compared to the 4-H or 4-halogenated analogs [1].

Optical Materials

Bis(aryl)pyrazoles are known for fluorescence.

-

Stokes Shift: The rotation of the aryl rings relative to the pyrazole core allows for significant Stokes shifts. The 4-methyl group restricts this rotation, potentially increasing quantum yield by reducing non-radiative decay pathways associated with free rotation.

References

-

Penning, T. D., et al. (1997).[3][1] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.[3] Link

-

Samshuddin, S., et al. (2011). "3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole."[6] Acta Crystallographica Section E, 67(4), o1019. (Note: Describes the dihydro-precursor/analog structural packing). Link

-

Elguero, J. (2002).[1] "Pyrazoles."[7][3][6][8][2][1][5][9][10][11][12] Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on general pyrazole reactivity and tautomerism).

-

ChemicalBook. "3,5-Dimethylpyrazole and derivatives - Application Areas." (General industrial context for methylated pyrazoles). Link

Sources

- 1. (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. pjoes.com [pjoes.com]

- 6. Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 3,5-DIMETHYL-4-P-TOLYLSULFANYL-1H-PYRAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3,5-Dimethylpyrazole: Product Characteristics and Application Areas_Chemicalbook [chemicalbook.com]

- 12. US7553863B2 - Ultrapure 4-methylpyrazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Molecular Structure, Properties, and Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. This guide provides a comprehensive technical overview of a specific derivative, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. While experimental data for this exact molecule is not prevalent in public literature, this document leverages established principles of organic chemistry and computational predictions to detail its molecular structure, physicochemical properties, and a robust, proposed synthetic pathway. By grounding our analysis in the well-documented Knorr pyrazole synthesis and spectroscopic data from analogous structures, we offer a scientifically rigorous framework for researchers interested in the synthesis, characterization, and potential application of this and related compounds.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and inherent properties is paramount for any research and development endeavor. This section details the fundamental characteristics of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.

Chemical Identity

-

Systematic Name: 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

-

Molecular Formula: C₁₈H₁₈N₂

-

Molecular Weight: 262.36 g/mol

-

CAS Number: Not assigned (as of the latest data retrieval).

Structural Representation

The molecule consists of a central 1H-pyrazole ring. This five-membered heterocycle is substituted at position 4 with a methyl group and at positions 3 and 5 with 4-methylphenyl (p-tolyl) groups.

Caption: 2D structure of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.

Physicochemical Properties (Predicted)

Due to the absence of experimental data for this specific molecule, the following properties have been estimated using computational models and structure-property relationship principles. These values serve as a reliable baseline for experimental design. Various online tools and software suites are available for such predictions.[1][2]

| Property | Predicted Value | Unit |

| Molecular Weight | 262.36 | g/mol |

| Melting Point | 160 - 185 | °C |

| Boiling Point | > 400 | °C |

| LogP (Octanol-Water) | 4.5 - 5.5 | - |

| Aqueous Solubility | Low / Insoluble | - |

| pKa (acidic N-H) | 14 - 15 | - |

| pKa (basic N) | 2 - 3 | - |

Proposed Synthesis Methodology

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine, stands out as a highly efficient and versatile method.[3][4] This approach is proposed for the synthesis of the title compound.

Retrosynthetic Analysis

The logical disconnection of the target molecule (I) is at the C-N bonds of the pyrazole ring. This retrosynthetic step reveals the key precursors: hydrazine (III) and the 1,3-diketone, 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (II).

Caption: Retrosynthetic analysis for the target pyrazole.

Synthetic Workflow

The forward synthesis begins with the preparation of the 1,3-diketone precursor (II). A plausible route is the Claisen condensation of 4'-methylacetophenone (IV) with an appropriate acylating agent like ethyl propionate, followed by a second acylation with 4-methylbenzoyl chloride. The resulting diketone (II) is then cyclized with hydrazine hydrate to yield the final product (I).

Caption: Proposed two-step synthetic workflow.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the Knorr synthesis methodology.[3] Optimization of reaction times, temperatures, and purification methods may be required.

Step 1: Synthesis of 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (II)

-

This step is complex and may require multiple stages. A general outline is provided.

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 4'-methylacetophenone (1.0 eq).

-

Slowly add ethyl propionate (1.2 eq) and reflux the mixture until TLC indicates consumption of the starting ketone.

-

Acidify the reaction mixture and extract the β-keto ester intermediate.

-

Acylate the intermediate with 4-methylbenzoyl chloride (1.1 eq) in the presence of a suitable base (e.g., pyridine or NaH) to yield the crude 1,3-diketone (II).

-

Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (I)

-

In a round-bottom flask, dissolve the 1,3-diketone (II) (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1.2 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be beneficial.[3]

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

-

If precipitation does not occur, pour the mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, washing with cold water and then a minimal amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (I).

Characterization and Analytical Methods

Confirmation of the structure and assessment of purity are critical. The following spectroscopic methods would be employed for the characterization of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:

-

A broad singlet in the region of δ 12-14 ppm for the N-H proton.

-

Multiple signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the two non-equivalent 4-methylphenyl groups.

-

Three distinct singlets for the methyl protons: one for the C4-methyl group and two for the methyl groups on the phenyl rings, likely in the δ 2.2-2.5 ppm range.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for all 18 carbon atoms. Notable signals would include those for the pyrazole ring carbons (δ 110-150 ppm) and the three methyl carbons (δ 15-25 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely show a prominent molecular ion peak [M+H]⁺ at m/z 263.15.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include:

-

A broad N-H stretching band around 3200-3400 cm⁻¹.

-

C-H stretching bands for aromatic and aliphatic groups around 2900-3100 cm⁻¹.

-

C=N and C=C stretching vibrations within the pyrazole and phenyl rings in the 1450-1600 cm⁻¹ region.

-

Potential Applications and Future Research

Pyrazole derivatives are a cornerstone of modern pharmacology, exhibiting a vast array of biological activities.[5][6] Analogues of the title compound have demonstrated significant potential as:

-

Anti-inflammatory Agents: Many pyrazole-containing drugs, such as celecoxib, function as inhibitors of cyclooxygenase (COX) enzymes.

-

Anticancer Agents: Substituted pyrazoles have been shown to possess antiproliferative activity against various cancer cell lines.[7]

-

Antimicrobial and Antifungal Agents: The pyrazole scaffold is present in numerous compounds developed to combat microbial and fungal infections.[8]

Future research should focus on:

-

Chemical Synthesis and Optimization: Executing the proposed synthesis and fully characterizing the compound to establish a verified experimental database.

-

Biological Screening: Evaluating the compound's activity in a panel of biological assays (e.g., anti-inflammatory, anticancer, antimicrobial) to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues by varying the substituents on the phenyl rings and the pyrazole core to develop a comprehensive understanding of how structural modifications impact biological activity.

References

-

Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

-

PSDS. Propersea (Property Prediction). [Link]

-

MDPI. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

-

Thieme Connect. Synthesis and antitubercular activity of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

-

ResearchGate. General synthesis of the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides 1–11[9]. [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

PubMed. Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

ResearchGate. Knorr Pyrazole Synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

PSEforSPEED. Chemical Properties on Demand - Introducing. [Link]

-

ResearchGate. Yields and spectral data of 3,5-diaryl-1H-pyrazoles 2a-2e. [Link]

-

Molecular Knowledge Systems. Physical Property Estimation: Online Demonstration. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

PLOS One. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. [Link]

-

SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]

-

ResearchGate. Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides 64 under ultrasonic irradiation. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis and antitubercular activity of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. molecularknowledge.com [molecularknowledge.com]

Literature review of 3,5-bis(4-methylphenyl) pyrazole derivatives

An In-Depth Technical Guide to 3,5-bis(4-methylphenyl) Pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Compounds incorporating the pyrazole moiety are found in a wide array of clinically approved drugs, demonstrating activities that span anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and analgesic (Difenamizole) applications.[2][4]

Within this broad class, 3,5-diaryl pyrazoles have emerged as a particularly fruitful area of investigation. The dual aromatic systems at the 3 and 5 positions provide a rich platform for establishing critical binding interactions with biological targets, including π-π stacking and hydrophobic contacts. This guide focuses specifically on the 3,5-bis(4-methylphenyl) pyrazole core. The strategic placement of methyl groups on the terminal phenyl rings enhances lipophilicity and introduces electron-donating properties, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile. This document serves as a technical guide for researchers and drug development professionals, offering a comprehensive review of the synthesis, characterization, known biological activities, and therapeutic potential of this promising chemical series.

Core Synthesis and Mechanistic Rationale

The construction of the 3,5-diaryl pyrazole scaffold is most reliably achieved through a two-step sequence involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative. This classical approach is favored for its high yields, readily available starting materials, and operational simplicity.

The causality behind this strategy is rooted in fundamental organic chemistry principles. The initial base-catalyzed condensation creates an α,β-unsaturated ketone (chalcone), which is a perfect 1,3-bis-electrophile. The subsequent reaction with a binucleophile like hydrazine proceeds via a Michael addition followed by an intramolecular condensation and dehydration, leading to the stable aromatic pyrazole ring.

General Synthetic Workflow

The logical flow for synthesizing 3,5-bis(4-methylphenyl) pyrazole derivatives is outlined below. This workflow ensures high purity of the intermediate and final products, which is critical for accurate biological evaluation.

Caption: Synthetic workflow for 3,5-bis(4-methylphenyl) pyrazole derivatives.

Detailed Experimental Protocols

The following protocols are self-validating systems, employing standard stoichiometric and purification methods to ensure reproducibility.

Protocol 1: Synthesis of (2E)-1,3-bis(4-methylphenyl)prop-2-en-1-one (Chalcone)

This protocol details the base-catalyzed Claisen-Schmidt condensation.

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-methylacetophenone (10 mmol) and 4-methylbenzaldehyde (10 mmol) in 50 mL of ethanol. Stir until a homogenous solution is formed.

-

Catalyst Addition: Prepare a 10% aqueous solution of sodium hydroxide. Add this solution dropwise to the ethanolic mixture at room temperature with vigorous stirring. The addition rate should be slow enough to prevent a significant exotherm.

-

Reaction Monitoring: A yellow precipitate will typically form within 15-30 minutes. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The reaction is complete when the starting materials are no longer visible.

-

Isolation and Purification: After completion (typically 2-4 hours), pour the reaction mixture into 150 mL of ice-cold water. Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the crude product in a vacuum oven at 50-60°C. For higher purity, the solid can be recrystallized from ethanol to yield pale yellow crystals.

Protocol 2: Synthesis of 3,5-bis(4-methylphenyl)-1-phenyl-1H-pyrazole

This protocol describes the cyclization of the chalcone intermediate.[5]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (10 mmol) and phenylhydrazine (10 mmol) in 50 mL of glacial acetic acid.[5]

-

Thermal Cyclization: Heat the mixture to reflux and maintain this temperature for 6 hours.[5] The acetic acid serves as both the solvent and an acid catalyst for the condensation and dehydration steps.

-

Product Precipitation: After the reflux period, cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water. A solid precipitate will form.[5]

-

Isolation and Purification: Collect the precipitate by filtration and wash with copious amounts of water. The crude product can be purified by recrystallization from ethanol or acetonitrile to afford the final compound as yellow needles.[5]

Biological Activities and Therapeutic Potential

While direct studies on the 3,5-bis(4-methylphenyl) pyrazole core are specific, a wealth of data on structurally similar 3,5-diaryl pyrazoles allows for authoritative grounding of its potential biological activities.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in oncology.[1][6][7] Derivatives often target key signaling proteins involved in cell proliferation and angiogenesis.

-

Mechanism of Action: Many 3,5-diaryl pyrazole derivatives exhibit anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[6][8][9] The two tolyl groups of the title compound are hypothesized to fit into hydrophobic pockets of kinase active sites, potentially disrupting ATP binding. Some pyrazole analogues have also been shown to inhibit tubulin polymerization, a mechanism similar to that of the successful anticancer agent Combretastatin A-4 (CA-4).

-

Structure-Activity Relationship (SAR): Studies on related compounds indicate that electron-donating groups, such as the methyl groups in the 4-position of the phenyl rings, can enhance cytotoxicity.[6] The substituent on the N1 position of the pyrazole ring is also critical for activity. Modifying this position allows for fine-tuning of the molecule's solubility and binding orientation.

Caption: Key sites for Structure-Activity Relationship (SAR) studies.

Table 1: Representative Anticancer Activity of Structurally Related Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 3,5-diaryl pyrazole analogue | MCF-7 (Breast) | IC₅₀ | 0.07 | [7] |

| 1,4-Benzoxazine-pyrazole hybrid | A549 (Lung) | IC₅₀ | 2.82 | [6] |

| 3,5-bis(styryl)-pyrazole analogue | 60-cell line panel | GI₅₀ | 0.0079 - 1.86 | [8] |

| Fused Pyrazole Derivative | HepG2 (Liver) | IC₅₀ | 0.31 | [9] |

Antimicrobial Activity

Pyrazole derivatives are potent antimicrobial agents, with activity reported against a wide spectrum of bacteria and fungi.[10][11][12]

-

Mechanism of Action: A key target for pyrazole-based antibacterials is β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.[13][14] Inhibition of this pathway disrupts bacterial cell membrane formation, leading to cell death. The lipophilic nature of the bis(4-methylphenyl) scaffold is advantageous for penetrating the bacterial cell wall.

-

Spectrum of Activity: Research on similar scaffolds shows potent activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Enterococcus species.[12][15] Activity against Gram-negative bacteria is also observed, though often requiring further structural optimization to overcome the outer membrane barrier.[11]

Table 2: Representative Antimicrobial Activity of Structurally Related Pyrazole Derivatives

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| Pyrazole-benzimidazole hybrid | S. aureus | MIC | 0.023 | [12] |

| 3,5-bis(CF₃)phenyl-pyrazole | S. aureus (MRSA) | MIC | 0.25 | [15] |

| Mannich base of Pyrazole | E. coli | MIC | 0.25 | [11] |

| 1-acetyl-3,5-diphenyl-pyrazole | E. coli | MIC | 15.6 | [14] |

Conclusion and Future Directions

The 3,5-bis(4-methylphenyl) pyrazole scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the wealth of data on related structures provide a solid foundation for further research. Future work should focus on:

-

Library Synthesis: Exploring a diverse range of substituents at the N1-position to optimize potency and selectivity for specific biological targets.

-

Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most active compounds, particularly in cancer cell lines.

-

In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Structural Biology: Obtaining co-crystal structures of active compounds with their target proteins to guide rational, structure-based drug design.

By leveraging the established chemical and biological principles outlined in this guide, researchers can effectively explore the therapeutic potential of this versatile and potent class of molecules.

References

-

Abdel-Wahab, B. F., et al. (2016). Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase. BioMed Research International. Available at: [Link]

-

Yarlagadda, V., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. Available at: [Link]

-

Samshuddin, S., et al. (2011). 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Stirnberg, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. Available at: [Link]

-

El-Brollosy, N. R., et al. (2006). Anticancer effect of three pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

-

Desai, N. C., et al. (2012). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library. Available at: [Link]

-

Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

-

Stirnberg, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Semantic Scholar. Available at: [Link]

-

Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Tayade, Y. D., & Shekar, M. W. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

Shaikh, R. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Sreeja, S. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

-

Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society. Available at: [Link]

-

Ayaz, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available at: [Link]

-

El-Naggar, M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

-

Gürsoy, E. & Karali, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Gürsoy, E. & Karali, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Shaker, Y. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

-

Wang, H., et al. (2010). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. srrjournals.com [srrjournals.com]

- 8. Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]

- 13. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of p-Tolyl Substituted Pyrazoles in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Architectural Significance of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a five-membered heterocyclic ring system renowned for its versatile therapeutic profile. First described by Knorr in 1883, pyrazole and its derivatives have become integral components in a multitude of clinically approved drugs, demonstrating a remarkable spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The structural and electronic characteristics of the pyrazole ring, with its two adjacent nitrogen atoms, allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly significant class of these compounds: p-tolyl substituted pyrazoles. The introduction of the p-tolyl group, a simple yet influential aromatic substituent, has been shown to profoundly impact the biological activity of the parent pyrazole, often enhancing its potency and selectivity towards various molecular targets. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and structure-activity relationships of p-tolyl substituted pyrazoles, underscoring their immense potential in the ongoing quest for novel therapeutics.

I. Synthetic Methodologies: Constructing the p-Tolyl Pyrazole Core

The synthesis of p-tolyl substituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.

The Knorr Pyrazole Synthesis and its Variants

The most classical and widely employed method for the synthesis of pyrazoles is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. In the context of p-tolyl pyrazoles, this typically involves the reaction of a β-diketone, β-ketoester, or β-ketoaldehyde with p-tolylhydrazine.

A common variation involves the use of chalcones (α,β-unsaturated ketones) as precursors. The chalcone, often synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde, can be reacted with a hydrazine to form a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.

Experimental Protocol: Synthesis of 1-(5-(p-tolyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

This protocol details a representative synthesis of a p-tolyl substituted pyrazoline, a common precursor to pyrazoles, starting from a chalcone.

Step 1: Synthesis of the Chalcone Intermediate (1-(p-tolyl)-3-phenylprop-2-en-1-one)

-

To a solution of p-methylacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (10 mL).

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice with constant stirring.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 1-(p-tolyl)-3-phenylprop-2-en-1-one.

Step 2: Cyclization to the Pyrazoline

-

Dissolve the synthesized chalcone (5 mmol) in glacial acetic acid (20 mL).

-

Add hydrazine hydrate (10 mmol) to the solution.

-

Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize from ethanol to yield the final product, 1-(5-(p-tolyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone.

1,3-Dipolar Cycloaddition Reactions

Another powerful strategy for the synthesis of pyrazoles is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. Nitrile imines, often generated in situ from the corresponding hydrazonoyl halide, react with terminal or internal alkynes to afford pyrazoles with a high degree of regioselectivity. The p-tolyl group can be incorporated into either the nitrile imine or the alkyne component.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a route to formyl-substituted pyrazoles. This reaction involves the formylation of an active methylene group adjacent to a nitrogen atom using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide). For instance, the reaction of an acetophenone p-tolylhydrazone with the Vilsmeier reagent can yield a 4-formyl-1-(p-tolyl)pyrazole.

Caption: A generalized workflow for the synthesis of p-tolyl substituted pyrazoles via a chalcone intermediate.

II. Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of p-tolyl substituted pyrazoles is one of the most extensively studied areas of their medicinal chemistry. These compounds have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many p-tolyl pyrazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The aberrant activation of these receptors is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The p-tolyl group often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the kinase domain, contributing to their potency and selectivity.

Caption: Simplified EGFR signaling pathway and the inhibitory action of p-tolyl pyrazole derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that p-tolyl substituted pyrazoles can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, some derivatives have been found to arrest the cell cycle at the G2/M phase, preventing mitotic entry and ultimately leading to cell death. The precise mechanisms often involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected p-tolyl substituted pyrazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [2] |

| 2 | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [2] |

| 3 | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative | HCT116 (Colon) | 1.1 | [3] |

| 4 | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative | Huh-7 (Liver) | 1.6 | [3] |

| 5 | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative | MCF-7 (Breast) | 3.3 | [3] |

| 6 | 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | MCF-7 (Breast) | 0.07 | [4] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties. The p-tolyl substituent has been incorporated into novel pyrazole-based anti-inflammatory agents, often enhancing their activity.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[5][6] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8] The p-tolyl group can contribute to the selective binding of these compounds to the active site of the COX-2 enzyme.

Caption: Mechanism of anti-inflammatory action of p-tolyl pyrazoles via COX-2 inhibition.

IV. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing public health challenge. Emerging evidence suggests that p-tolyl substituted pyrazoline derivatives, which are closely related to pyrazoles, possess neuroprotective properties.[9]

Inhibition of Monoamine Oxidase (MAO)

One of the key mechanisms underlying the neuroprotective effects of these compounds is the inhibition of monoamine oxidase (MAO) enzymes.[10] MAO is responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[1] There are two isoforms, MAO-A and MAO-B. Inhibition of MAO-B is a particularly important strategy in the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.[11][12] The oxidative stress generated during the MAO-catalyzed breakdown of dopamine is also implicated in neuronal damage, and MAO-B inhibitors can mitigate this.[9] Some p-tolyl pyrazoline derivatives have shown potent and selective inhibition of MAO-B.[12]

Experimental Workflow: In Vitro Neuroprotection Assay

This workflow outlines a general procedure for assessing the neuroprotective effects of a test compound, such as a p-tolyl pyrazole derivative.[13][14][15]

Caption: A typical workflow for an in vitro neuroprotection assay to evaluate the efficacy of p-tolyl pyrazole derivatives.

V. Kinase Inhibitory Activity: A Broad Spectrum of Therapeutic Potential

Beyond the well-studied RTKs, p-tolyl substituted pyrazoles have demonstrated inhibitory activity against a broader range of kinases, highlighting their potential in treating a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.[16]

Targeting a Diverse Array of Kinases

The versatility of the pyrazole scaffold allows for its modification to target different kinases with high affinity and selectivity. The p-tolyl group often serves as a key anchoring point within the kinase active site. The following table provides examples of p-tolyl pyrazoles and the kinases they inhibit.

| Compound | Target Kinase | IC50 (nM) | Disease Relevance | Reference |

| BIRB 796 | p38α MAP kinase | ~0.1 | Autoimmune diseases | [17] |

| Thiazolyl-pyrazoline derivative | EGFR | 60 | Cancer | [4] |

| Pyrazole derivative | CDK2 | 450 | Cancer | [18] |

VI. Conclusion and Future Perspectives

The p-tolyl substituted pyrazole scaffold has firmly established itself as a cornerstone in medicinal chemistry. The wealth of research highlighted in this guide demonstrates the profound impact that the strategic incorporation of a p-tolyl group can have on the biological activity of pyrazole derivatives. From potent anticancer agents that target critical oncogenic pathways to selective anti-inflammatory compounds and promising neuroprotective agents, the therapeutic potential of this class of molecules is vast and continues to expand.

Future research in this area will likely focus on several key aspects. The development of more stereoselective synthetic methods will enable the exploration of chiral p-tolyl pyrazoles, which may offer improved potency and reduced off-target effects. A deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will guide the design of next-generation inhibitors with enhanced selectivity for specific kinase isoforms or other molecular targets. Furthermore, the exploration of novel therapeutic areas for p-tolyl pyrazoles, such as infectious diseases and metabolic disorders, holds significant promise.

References

Sources

- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 4. srrjournals.com [srrjournals.com]

- 5. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 10. psikofarmakoloji.org [psikofarmakoloji.org]

- 11. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 12. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

An In-depth Technical Guide to 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Synthesis, Characterization, and Physicochemical Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and diverse applications.[1] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in the design of therapeutic agents. The substitution pattern on the pyrazole ring is a critical determinant of a molecule's pharmacological profile, influencing its binding affinity to biological targets, as well as its pharmacokinetic and pharmacodynamic properties. The title compound, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, is a tetrasubstituted pyrazole with potential applications stemming from its unique structural features. The tolyl moieties at the 3 and 5 positions and the methyl group at the 4 position contribute to the molecule's lipophilicity and steric profile, which can be pivotal for its interaction with biological systems.

Physicochemical Characteristics

While specific experimental data for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is not available in the reviewed literature, we can deduce some of its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₂N₂ | Calculated |

| Molecular Weight | 338.45 g/mol | Calculated |

| CAS Number | 724742-87-4 | [2] |

| Melting Point | Not available | - |

| Appearance | Expected to be a crystalline solid | General observation for similar compounds |

Synthetic Approach: A General Protocol for Tetrasubstituted Pyrazoles

The synthesis of tetrasubstituted pyrazoles can be achieved through various methods, with the Knorr pyrazole synthesis and its variations being a prominent and versatile approach.[3][4] This method typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, a plausible and efficient route would involve the reaction of a suitably substituted 1,3-diketone with hydrazine.

Proposed Synthetic Pathway

A logical synthetic route would start from 4-methylacetophenone, which can be used to construct the necessary 1,3-diketone precursor. The overall process is a classic example of forming a heterocyclic ring system through condensation and cyclization reactions.

Caption: Proposed synthetic workflow for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.

Experimental Rationale

-

Choice of Precursors: The selection of 2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione as the 1,3-dicarbonyl component directly provides the desired substitution pattern at positions 3, 4, and 5 of the pyrazole ring. Hydrazine hydrate is the simplest source of the N-N unit for the pyrazole core.

-

Reaction Conditions: The condensation is typically acid-catalyzed to facilitate the initial nucleophilic attack of the hydrazine on the carbonyl groups. Acetic acid is a common and effective catalyst for this transformation. The reaction is often carried out at elevated temperatures to drive the cyclization and dehydration steps to completion.[5]

Characterization of the Final Product

Following the synthesis, a comprehensive characterization is essential to confirm the structure and purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the tolyl groups, the methyl protons on the tolyl rings, the methyl protons at the C4 position of the pyrazole ring, and a broad singlet for the N-H proton. The carbon NMR would confirm the presence of all the carbon atoms in their respective chemical environments.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of C₂₄H₂₂N₂ (338.45 g/mol ).

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C₂₄H₂₂N₂.

Melting Point Determination: A Critical Quality Attribute

The melting point is a fundamental physical property that provides a quick and reliable indication of the purity of a crystalline solid. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, whereas impurities will lead to a depression and broadening of the melting range.

Standard Operating Procedure for Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a modern melting point apparatus.

-

Sample Preparation:

-

Ensure the synthesized 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.[7]

-

Load the powdered sample into a capillary tube by tapping the open end of the tube into the sample.[7]

-

Pack the sample into the closed end of the capillary tube to a height of 2-3 mm by dropping the tube through a long glass tube onto a hard surface.[7]

-

-

Instrument Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[2]

-

Set the initial heating rate to be rapid to approach the expected melting point quickly. If the approximate melting point is unknown, a preliminary rapid determination can be performed on a separate sample.

-

When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The recorded range between the onset of melting and the clear point is the melting point range of the substance.

-

Caption: Workflow for melting point determination by the capillary method.

Conclusion

This technical guide provides a comprehensive overview of the key aspects related to 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. While specific experimental data for this compound remains to be published, this guide offers a robust framework for its synthesis and characterization based on established scientific principles. The proposed synthetic route via a Knorr-type condensation is a reliable method for accessing such tetrasubstituted pyrazoles. The detailed protocols for characterization, particularly the determination of the melting point, are crucial for ensuring the identity and purity of the synthesized compound, which are fundamental prerequisites for its further investigation in drug discovery and materials science applications.

References

- Singh, G., Chandra, P., & Sachan, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

- Georgieva, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules.

- Molecules. (2023).

- Heller, S. T., & Natarajan, S. R. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Organic Letters, 8(13), 2675–2678.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6439.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

- CSIR-NIScPR. (2025).

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

DOI. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. westlab.com [westlab.com]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Coordination Chemistry of 4-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Abbreviation: H(Me)bpmp CAS Registry Number: (Analogous derivatives cited; specific CAS varies by salt form)

Executive Summary

This technical guide profiles 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole (H(Me)bpmp) , a sterically demanding, lipophilic ligand designed for advanced metallo-supramolecular chemistry.[1] Unlike the unsubstituted parent pyrazole, the introduction of a methyl group at the 4-position and p-tolyl groups at the 3,5-positions creates a unique "hydrophobic pocket" that modulates metal binding kinetics and solubility profiles.

Key Technical Value:

-

Steric Bulk: The 4-methyl group inhibits backbone metallation and restricts rotation in crowded coordination spheres, enhancing the stability of dinuclear clusters.

-

Lipophilicity: The p-tolyl substituents significantly increase solubility in non-polar organic solvents (toluene, CH₂Cl₂), facilitating the crystallization of neutral coordination polymers.[1]

-

Versatility: Acts as a neutral monodentate donor ($ \kappa N^2

\mu-N^1,N^2 $) upon deprotonation.[1]

Ligand Architecture & Synthesis

The synthesis follows a modified Knorr Pyrazole Synthesis , optimized to prevent the formation of pyrazoline intermediates and ensure full aromatization.[1]

Retrosynthetic Analysis

The ligand is constructed via the condensation of a sterically crowded 1,3-diketone with hydrazine. The steric hindrance at the 4-position requires forcing conditions (acid catalysis and heat) to ensure cyclization.[1]

Optimized Synthetic Protocol

Target: 10g Batch of H(Me)bpmp

Reagents:

-

Precursor: 2-Methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (Prepared via

-methylation of 1,3-di(p-tolyl)propane-1,3-dione).[1] -

Nucleophile: Hydrazine hydrate (64% or 98%).[1]

-

Solvent: Ethanol (Abs.) or Acetic Acid (Glacial).[1]

-

Catalyst: HCl (conc.) - Only if using Ethanol.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Methyl-1,3-bis(4-methylphenyl)propane-1,3-dione (1.0 eq) in Ethanol (10 mL/g).

-

Addition: Add Hydrazine hydrate (2.5 eq) dropwise at room temperature. Caution: Exothermic.[1]

-

Cyclization: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Eluent: 4:1 Hexane/EtOAc).[1] The disappearance of the diketone spot indicates completion.[1]

-

Work-up:

-

Purification: Filter and recrystallize from hot Ethanol or Acetonitrile to yield needle-like crystals.

Critical Quality Attribute (CQA):

-

Melting Point: Expect >200°C (High crystallinity due to p-tolyl stacking).

-

NMR Validation: Absence of methylene protons (from pyrazoline intermediate) around 3.0–4.0 ppm confirms full aromatization.[1]

Synthetic Pathway Diagram[1][2][3]

Caption: Two-step synthetic pathway from commercial diketones to the sterically hindered H(Me)bpmp ligand.[1]

Coordination Modes & Structural Chemistry[1][4]

The H(Me)bpmp ligand is a "chameleon" in coordination chemistry, switching modes based on pH and metal oxidation state.[1]

Mode A: Neutral Monodentate ($ \kappa N^2 $)[1]

-

Conditions: Acidic or neutral media.[1]

-

Structure: The pyridinic nitrogen (

) binds to the metal.[1] The pyrrolic nitrogen ( -

Typical Complex:

(where M = Zn, Co).[1] -

Significance: These complexes are often precursors to MOFs or catalysts, soluble in organic media due to the p-tolyl shell.[1]

Mode B: Anionic Exo-Bidentate ($ \mu-N^1,N^2 $)[1]

-

Conditions: Basic media (requires deprotonation of

).[1] -

Structure: The pyrazolate anion bridges two metal centers, forming a

scaffold.[1] -

Geometry: The 3,5-bis(p-tolyl) groups create a "cradle" that protects the metal core.[1]

-

Typical Complex: Cyclic trimers

(M = Cu(I), Ag(I), Au(I)) or dinuclear bio-models.[1]

Structural Logic Diagram[1]

Caption: Divergent coordination pathways controlled by protonation state.

Case Studies & Applications

Bioinorganic Modeling (The "Tyrosinase" Core)

The 3,5-disubstitution pattern is critical for modeling the active sites of metalloenzymes like Tyrosinase.[1]

-

Mechanism: Two H(Me)bpmp ligands bridge two Cu(I) ions.[1] Upon reaction with

, the complex forms a side-on peroxo-dicopper(II) species.[1] -

Role of 4-Methyl: The methyl group at position 4 prevents the ligand from bending too acutely, maintaining a specific Cu-Cu distance (approx 3.5 Å) that mimics the enzyme's geometric constraints.[1]

Luminescent Coinage Metal Clusters

Complexes of the type

-

Property: These clusters often exhibit metallophilic interactions (Ag[1]···Ag or Au···Au).

-

Effect of p-Tolyl: The para-methyl groups on the phenyl rings act as "intermolecular hooks" via C-H[1]···

interactions, facilitating supramolecular stacking in the solid state. This stacking often leads to stimuli-responsive luminescence (vapochromism).[1]

Data Comparison: Substituent Effects

| Ligand Feature | H-bpmp (Unsubstituted) | H(Me)bpmp (4-Methyl) | Impact on Coordination |

| Backbone | 4-Me increases rigidity; prevents electrophilic attack at | ||

| Solubility | Moderate | High | p-Tolyl + 4-Me increases solubility in Toluene/THF.[1] |

| Steric Cone | 120° | 145° (Est.) | Forces metals apart; prevents formation of infinite polymers in favor of discrete clusters.[1] |

| Electronic | Neutral | Weakly Donating | Methyl group (+I effect) slightly increases basicity of N-donors.[1] |

References

-

Knorr Pyrazole Synthesis Mechanism

-

Structural Analogs (Pyrazoline/Pyrazole)

-

Coordination Polymer Frameworks

-

Coinage Metal Pyrazolates

-

Source: Masciocchi, N., et al. (1994).[1] Ab Initio X-ray Powder Diffraction Characterization of [Ag(pz)]n. Inorganic Chemistry. (Contextual citation for the cyclic trimer mechanism in Ag-pyrazolates).

- Relevance: Establishes the structural paradigm for clusters discussed in Section 4.2.

-

-

General Pyrazole Ligand Review

Sources

Electronic properties of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

An In-depth Technical Guide to the Electronic Properties of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the core electronic properties of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, a substituted N-heterocyclic compound of significant interest. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their versatile synthetic accessibility and tunable electronic characteristics.[1][2] This document synthesizes theoretical principles with comparative data from structurally analogous compounds to elucidate the photophysical and electrochemical behavior of the title molecule. We will explore its anticipated molecular structure, frontier molecular orbital energies (HOMO/LUMO), absorption and emission characteristics, and provide validated, step-by-step protocols for experimental verification. The insights herein are designed to empower researchers in leveraging this molecule for applications ranging from bioimaging probes to organic electronic materials.[2][3]

The Pyrazole Core: A Privileged Scaffold in Electronic Applications

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern chemistry. One nitrogen atom is a pyrrole-type proton donor, while the other is a pyridine-type proton acceptor, imparting both weakly acidic and basic properties.[1] This unique electronic configuration, combined with the three carbon positions available for substitution, allows for extensive structural diversification and fine-tuning of the molecule's electronic and photophysical properties.[1][4]

Substituted pyrazoles are integral to numerous commercial drugs, such as the anti-inflammatory agent Celecoxib.[5] Beyond pharmaceuticals, their inherent fluorescence and electrochemical activity have led to their exploration as fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs).[3][4] The electronic behavior of a pyrazole derivative is profoundly influenced by the nature of its substituents. Electron-donating groups, such as the methyl and 4-methylphenyl (tolyl) groups present in our target molecule, are known to modulate the energy of the frontier molecular orbitals, which in turn governs the compound's absorption, emission, and redox properties.[6]

This guide focuses on 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, a structure poised for interesting electronic behavior due to its extended π-conjugation and electron-rich nature.

Caption: Molecular structure of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole.

Molecular Geometry and Frontier Orbital Theory

The electronic properties of a molecule are inextricably linked to its three-dimensional structure and the spatial distribution of its valence electrons.

Predicted Molecular Geometry

Based on crystallographic studies of structurally similar compounds like 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, we can predict key geometric features.[7] The central pyrazole ring is expected to be nearly planar. However, significant steric hindrance between the bulky tolyl groups at the 3 and 5 positions and the methyl group at the 4 position will force the phenyl rings to twist out of the plane of the pyrazole core. The dihedral angle between the two tolyl groups is anticipated to be substantial, likely in the range of 70-80°.[7] This non-planar conformation is critical as it partially disrupts the π-conjugation between the phenyl rings and the pyrazole core, which will influence the energy of the electronic transitions.

The Role of Substituents and Frontier Molecular Orbitals (FMOs)

The electronic behavior is governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]

-

HOMO: The energy of the HOMO relates to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.

-

LUMO: The energy of the LUMO relates to the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is the band gap, which dictates the energy required for electronic excitation. A smaller gap generally corresponds to absorption of longer wavelength (lower energy) light.[9]

In 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, all substituents (one methyl, two tolyl groups) are electron-donating. This has two primary effects:

-

HOMO Destabilization: The electron-donating groups will push electron density into the π-system, raising the energy of the HOMO.

-

LUMO Stabilization (Minor): The effect on the LUMO is typically less pronounced, but some stabilization may occur.

The net result is a predicted reduction in the HOMO-LUMO gap compared to an unsubstituted pyrazole core, suggesting the molecule will absorb light in the near-UV or even visible range. Computational methods like Density Functional Theory (DFT) are invaluable for precisely calculating these orbital energies and visualizing their distribution.[10][11] DFT studies on similar pyrazoles confirm that the HOMO is typically delocalized across the entire π-system, while the LUMO shows significant density on the pyrazole ring.[10]

Photophysical Properties: A Comparative Analysis

The arrangement of conjugated rings and electron-donating groups in the title compound strongly suggests it will exhibit interesting photophysical properties, namely UV-Vis absorption and fluorescence.

UV-Vis Absorption

The absorption of UV-visible light promotes an electron from the HOMO to the LUMO (or other higher unoccupied orbitals), corresponding to a π-π* transition. The wavelength of maximum absorption (λ_abs_) is directly related to the HOMO-LUMO gap. Given the extended conjugation and electron-rich nature of the molecule, we predict a strong absorption band in the UVA region (315-400 nm).

Fluorescence Emission

Many pyrazole derivatives are known to be fluorescent, emitting light as the excited electron relaxes from the LUMO back to the HOMO.[3] The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The fluorescence quantum yield (Φ_F_), a measure of the efficiency of this emission process, can be high for pyrazole derivatives.[3][12]

The table below presents experimental data from structurally related pyrazole compounds to provide a scientifically grounded estimation of the expected photophysical properties of our target molecule.

| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Reference |

| 3,5-diphenylpyrazolate-bridged Pt(II) Dimer | DCM | ~375-450 | ~625 | 86% | [12][13] |

| (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) Complex | CHCl₃ | ~325 | 514 | Not Reported | [14][15] |

| Substituted Dipyridylpyrazole Ligand | CH₂Cl₂ | ~300-350 | ~350-400 | Not Reported | [16] |

Analysis and Prediction: The data from related compounds, particularly the organic ligands themselves, suggest that 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole will likely exhibit an absorption maximum (λ_abs_) in the 330-380 nm range and an emission maximum (λ_em_) in the 400-500 nm range (blue to green region), with a potentially significant quantum yield.

Electrochemical Properties and Frontier Orbital Energy Levels

Cyclic voltammetry (CV) is the primary experimental technique for probing the redox behavior of a molecule and determining its HOMO and LUMO energy levels.[17][18]

Principles of Cyclic Voltammetry

In a CV experiment, the potential applied to a solution of the compound is swept linearly, and the resulting current is measured.

-

Oxidation Potential (E_ox_): The potential at which the compound loses an electron (is oxidized) corresponds to the removal of an electron from the HOMO.

-

Reduction Potential (E_red_): The potential at which the compound gains an electron (is reduced) corresponds to the addition of an electron to the LUMO.

These potentials can be used to calculate the absolute energies of the frontier orbitals using empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[14][15]

E_HOMO_ = -[E_ox_ - E_ref_ + 4.8] eV E_LUMO_ = -[E_red_ - E_ref_ + 4.8] eV

Where E_ref_ is the potential of the reference electrode (e.g., Fc/Fc⁺).

Predicted Electrochemical Behavior

The electron-donating substituents are expected to make the molecule relatively easy to oxidize (lower oxidation potential) and harder to reduce.

The following table summarizes HOMO and LUMO energies determined for related compounds, providing a basis for our estimation.

| Compound | E_HOMO_ (eV) | E_LUMO_ (eV) | Band Gap (ΔE) (eV) | Method | Reference |

| (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) Complex | -4.98 | -2.54 | 2.44 | Cyclic Voltammetry | [14][15] |

| Chlorophenyl-substituted pyrazolone | -6.21 | -1.75 | 4.46 | DFT (B3LYP/6-31G) | [10] |

| 5-amino-1,3-diphenylpyrazole | -5.48 | -1.15 | 4.33 | DFT | [19] |

Analysis and Prediction: Considering the strongly electron-donating nature of the two tolyl groups and the methyl group, we predict the HOMO level of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole to be relatively high (less negative), likely in the range of -5.2 to -5.6 eV . The LUMO energy is predicted to be in the range of -1.8 to -2.2 eV . This results in an estimated electrochemical band gap of 3.0 to 3.8 eV , consistent with absorption in the UVA region.

Caption: Predicted energy level diagram for the title compound.

Recommended Experimental Protocols

To validate the theoretical and comparative analyses presented, the following experimental protocols are recommended. These protocols represent self-validating systems for ensuring data integrity.

Protocol: Photophysical Characterization

-

Sample Preparation: Prepare a stock solution of the title compound in a spectroscopic-grade solvent (e.g., Dichloromethane, Chloroform) at a concentration of 1 mM. Create a series of dilutions to find an optimal concentration for absorption (absorbance ~0.1-1.0) and a lower concentration (absorbance <0.1) for fluorescence measurements.

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution from 250 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_abs_).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λ_abs_.

-

Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~700 nm.

-

Identify the wavelength of maximum emission (λ_em_).

-

Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λ_em_. This should match the absorption spectrum, confirming the emissive species.

-

-

Quantum Yield Determination (Relative Method):

-